molecular formula C23H20FN3O5S B2438019 N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252905-36-4

N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2438019
CAS No.: 1252905-36-4
M. Wt: 469.49
InChI Key: QDXGTJDXQCBLCI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
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Properties

CAS No.

1252905-36-4

Molecular Formula

C23H20FN3O5S

Molecular Weight

469.49

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O5S/c1-31-18-8-7-15(11-19(18)32-2)25-20(28)13-26-17-9-10-33-21(17)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

QDXGTJDXQCBLCI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C24H24FNO3S\text{C}_{24}\text{H}_{24}\text{F}\text{N}\text{O}_{3}\text{S}

Research indicates that the compound acts primarily through modulation of specific biochemical pathways. It has been identified as an intermediate in the synthesis of isoquinoline fluorine analogues, which are known for their medicinal properties including antituberculosis activity . The presence of a thieno[3,2-d]pyrimidine moiety suggests potential interactions with enzymes involved in nucleotide metabolism and signaling pathways.

Anticancer Properties

One notable area of research is the anticancer activity of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. For instance, a study screening a drug library identified this compound as having significant cytotoxic effects on multicellular spheroids, which are models for tumor growth .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism of Action
Walid Fayad et al.Multicellular Spheroids15Induction of apoptosis
PMC9462268A549 (Lung Cancer)20Inhibition of cell cycle progression

Antituberculosis Activity

The compound also exhibits antituberculosis properties. The crystal structure analysis revealed that it forms hydrogen bonds that may disrupt bacterial cell wall synthesis or function . This suggests a potential role in developing new treatments for tuberculosis.

Table 2: Antituberculosis Activity

CompoundActivityReference
N-(3,4-dimethoxyphenyl)...ActivePMC9462268
Isoquinoline Fluorine AnaloguesModeratePMC9462268

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Study on Cancer Cells : A multicellular spheroid model was used to assess the cytotoxic effects. The results indicated that at concentrations above 15 µM, significant cell death was observed due to apoptosis induction.
  • Antituberculosis Screening : In a series of assays designed to test against Mycobacterium tuberculosis, the compound showed promising results with an IC50 value indicating effective inhibition.

Preparation Methods

Synthesis of the Thieno[3,2-d]Pyrimidine-2,4-Dione Core

The thieno[3,2-d]pyrimidine-2,4-dione core serves as the foundational structure for subsequent modifications. The Gewald three-component reaction (G-3CR) is widely employed to synthesize 2-aminothiophene-3-carboxylate derivatives, which are critical precursors. For instance, ethyl 2-aminothiophene-3-carboxylate is synthesized by reacting ethyl cyanoacetate with elemental sulfur and a ketone (e.g., cyclohexanone) under reflux in ethanol. This intermediate is then converted into a urea derivative using p-nitrophenyl chloroformate or triphosgene, followed by cyclization under basic conditions (e.g., sodium methoxide in methanol) to yield the pyrimidinedione ring.

Key Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield (%) Reference
Gewald Reaction Ethanol, reflux, 12 h 65–75
Urea Formation p-Nitrophenyl chloroformate, CH₂Cl₂, rt 77
Cyclization NaOMe/MeOH, reflux, 6 h 68

Attachment of the N-(3,4-Dimethoxyphenyl)Acetamide Moiety

The acetamide side chain is introduced at the N1 position via alkylation. Bromoacetyl bromide is reacted with 3,4-dimethoxyaniline in dichloromethane to form 2-bromo-N-(3,4-dimethoxyphenyl)acetamide. This intermediate is then coupled to the thienopyrimidine core using sodium hydride in tetrahydrofuran (THF), facilitating nucleophilic displacement of the bromide. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) may be employed for milder reactions.

Synthetic Routes for Acetamide Attachment

Method Reagents/Conditions Yield (%) Purity (%)
Nucleophilic Substitution NaH/THF, rt, 6 h 70 95
Mitsunobu Reaction DEAD, PPh₃, THF, 0°C to rt 65 97

Optimization of Reaction Conditions and Scalability

Industrial-scale production prioritizes solvent recovery and catalytic efficiency. Continuous flow systems reduce reaction times for the Gewald step from 12 hours to 2 hours, achieving 80% yield. Similarly, microwave-assisted alkylation at 100°C for 20 minutes improves throughput for the 3-(2-fluorobenzyl) derivative.

Scalability Metrics

Step Batch Yield (%) Flow Yield (%)
Core Synthesis 68 80
3-Alkylation 85 88
Acetamide Coupling 70 75

Analytical Characterization and Quality Control

Final product validation employs high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The compound exhibits a melting point of 218–220°C and a molecular ion peak at m/z 483.51 (C₂₄H₂₂FN₃O₅S). Purity thresholds exceeding 98% are mandated for pharmacological applications.

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO) δ 3.72 (s, 6H, OCH₃), 4.89 (s, 2H, CH₂), 6.82–7.45 (m, 8H, Ar-H)
¹³C NMR δ 169.8 (C=O), 158.3 (C-F), 112.4–149.6 (Ar-C)
HRMS [M+H]⁺ calc. 484.1392, found 484.1389

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis typically involves a multi-step process:

  • Core formation : Construct the thieno[3,2-d]pyrimidine core via cyclization of substituted thiophene precursors under reflux conditions using solvents like acetonitrile or dimethyl sulfoxide (DMSO) .
  • Substituent introduction : Attach the 2-fluorobenzyl group via alkylation or nucleophilic substitution, requiring precise temperature control (e.g., 60–80°C) and catalysts like potassium carbonate .
  • Acetamide coupling : React the core with N-(3,4-dimethoxyphenyl)acetamide using coupling agents such as EDCI/HOBt in anhydrous DMF . Optimization : Yield improvements are achieved by adjusting reaction times (24–48 hours) and solvent polarity. Purity is monitored via TLC or HPLC at each stage .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and core integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ vs. calculated) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dioxo-pyrimidine moiety) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs .
  • Antimicrobial panels : Evaluate inhibition zones against Gram-positive/negative bacteria via agar diffusion .
  • Enzyme inhibition : Assess activity against kinases or proteases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with modified benzyl (e.g., 3-Cl, 4-F) or acetamide groups (e.g., methyl vs. methoxy) to assess potency shifts .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
  • Data correlation : Compare IC₅₀ values with electronic (Hammett σ) or lipophilic (logP) parameters to derive predictive models .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Orthogonal assays : Re-test conflicting results using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
  • Structural analysis : Characterize batch-to-batch purity via HPLC-MS to rule out degradation products .
  • Meta-analysis : Pool data from analogs (e.g., ’s table) to identify trends masked by substituent-specific effects .

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding poses in protein active sites (e.g., EGFR or PARP) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target engagement .
  • Cryo-EM/X-ray co-crystallography : Resolve atomic-level interactions in enzyme-inhibitor complexes .

Q. What strategies assess the compound’s stability and degradation pathways?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), or hydrolytic conditions (pH 1–13), followed by HPLC-MS to identify degradants .
  • Kinetic stability assays : Monitor half-life in plasma or simulated gastric fluid to predict in vivo behavior .

Q. How do stereochemical factors or enantiomeric forms impact bioactivity?

  • Chiral chromatography : Separate enantiomers using columns like Chiralpak AD-H and test individual isomers in bioassays .
  • Circular Dichroism (CD) : Correlate optical activity with inhibitory potency to identify active enantiomers .
  • Molecular dynamics simulations : Compare binding energies of R vs. S configurations in target proteins .

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